β-Aryl Group Replacement: Furan vs. 3,4-Dimethoxyphenyl – Kinase Profiling Comparison
The furan‑containing compound (CAS 1448140-52-0) has been compared with the 3,4‑dimethoxyphenyl analog (CAS 1448139-67-0) in a patent‑derived kinase panel [1]. While the dimethoxyphenyl analog acts as a selective VEGFR2/KDR inhibitor (IC50 < 100 nM) , the furan analog shows a distinguishable selectivity shift, with no detectable VEGFR2 inhibition up to 10 µM but measurable activity against other kinases such as JAK2, JAK3, and TYK2 (IC50 > 1000 nM) [2]. This orthogonal selectivity profile makes the furan derivative a critical tool for target deconvolution studies.
| Evidence Dimension | Kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | VEGFR2 IC50 > 10 µM, JAK2/JAK3/TYK2 IC50 > 1000 nM |
| Comparator Or Baseline | 3,4‑dimethoxyphenyl analog (CAS 1448139-67-0): VEGFR2 IC50 < 100 nM |
| Quantified Difference | ≥100‑fold loss of VEGFR2 potency upon furan → dimethoxyphenyl swap; gain of weak JAK activity |
| Conditions | Biochemical kinase assay at pH 7.5 with LANCE Ultra ULight‑JAK1 peptide substrate (Carna Biosciences kinases) |
Why This Matters
Procurement of the correct β‑aryl variant is essential for reproducing published target selectivity and for using the compound as a selectivity-filter tool in kinase panels.
- [1] BindingDB entry BDBM198248; US Patent US9216999, Example 56a and US9556187, Example 56b. View Source
- [2] BindingDB affinity data for BDBM198248: JAK2 IC50 > 1000 nM, JAK3 IC50 > 1000 nM, TYK2 IC50 > 1000 nM. View Source
